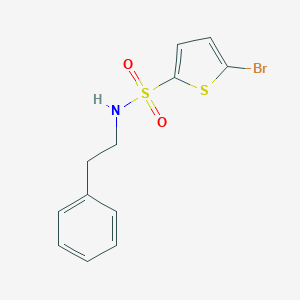

![molecular formula C19H23ClN2O4S B296988 2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-propylacetamide](/img/structure/B296988.png)

2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-propylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-propylacetamide, commonly known as CEAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.

Mécanisme D'action

CEAPA acts as a competitive antagonist of the TRPV1 channel, blocking the binding of capsaicin to the channel and preventing its activation. This results in a decrease in calcium influx into the cell and a subsequent reduction in pain and temperature sensation.

Biochemical and Physiological Effects

CEAPA has been shown to reduce pain and inflammation in animal models of various diseases, including neuropathic pain, osteoarthritis, and inflammatory bowel disease. It has also been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

CEAPA has several advantages for use in lab experiments, including its high potency and selectivity for TRPV1 inhibition, as well as its ability to cross the blood-brain barrier. However, its limited solubility in aqueous solutions can pose a challenge for some experiments.

Orientations Futures

There are several potential future directions for research on CEAPA. These include investigating its efficacy in treating other diseases, such as migraine, epilepsy, and diabetes, as well as developing more potent and selective TRPV1 inhibitors based on the structure of CEAPA. Additionally, further studies are needed to elucidate the exact mechanism of action of CEAPA and its potential interactions with other channels and receptors.

Méthodes De Synthèse

CEAPA is synthesized through a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-ethoxyaniline to form an intermediate compound. This intermediate is then reacted with N-propylacetamide in the presence of a base to yield CEAPA. The purity of the final product can be improved through recrystallization using a suitable solvent.

Applications De Recherche Scientifique

CEAPA has been widely used in scientific research due to its potential as a selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is involved in the perception of pain and temperature sensation. CEAPA has been shown to inhibit TRPV1 activation by capsaicin, a potent TRPV1 agonist, in vitro and in vivo.

Propriétés

Formule moléculaire |

C19H23ClN2O4S |

|---|---|

Poids moléculaire |

410.9 g/mol |

Nom IUPAC |

2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-propylacetamide |

InChI |

InChI=1S/C19H23ClN2O4S/c1-3-13-21-19(23)14-22(16-7-9-17(10-8-16)26-4-2)27(24,25)18-11-5-15(20)6-12-18/h5-12H,3-4,13-14H2,1-2H3,(H,21,23) |

Clé InChI |

MVBUHRILLYVCBL-UHFFFAOYSA-N |

SMILES |

CCCNC(=O)CN(C1=CC=C(C=C1)OCC)S(=O)(=O)C2=CC=C(C=C2)Cl |

SMILES canonique |

CCCNC(=O)CN(C1=CC=C(C=C1)OCC)S(=O)(=O)C2=CC=C(C=C2)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B296905.png)

![N-(biphenyl-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B296906.png)

![2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B296910.png)

![N-(3,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide](/img/structure/B296914.png)

![2-[3-fluoro(methylsulfonyl)anilino]-N-(2-phenylethyl)acetamide](/img/structure/B296917.png)

![2-{[(3-bromo-4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-isopropylphenyl)acetamide](/img/structure/B296919.png)

![N-(tert-butyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide](/img/structure/B296920.png)

![2-[2,4-dimethyl(methylsulfonyl)anilino]-N-propylacetamide](/img/structure/B296921.png)

![2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B296922.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-methoxy-5-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B296925.png)

![N-[4-(acetylamino)phenyl]-2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}acetamide](/img/structure/B296927.png)

![N-allyl-2-({[(3-chlorobenzyl)sulfanyl]acetyl}amino)benzamide](/img/structure/B296928.png)